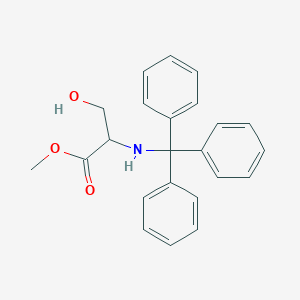

N-(Triphenylmethyl)-DL-serine Methyl Ester

Description

The exact mass of the compound Methyl 3-hydroxy-2-(tritylamino)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-2-(tritylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWQKKSNNYYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4465-44-5 | |

| Record name | NSC129155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(Triphenylmethyl)-DL-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(Triphenylmethyl)-DL-serine Methyl Ester, a key intermediate in synthetic organic chemistry. This document details its physical and chemical characteristics, outlines a representative experimental protocol for its synthesis and purification, and presents relevant spectral data for its characterization. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Core Chemical Properties

This compound, also known as N-Trityl-DL-serine Methyl Ester, is a white to off-white crystalline powder. The trityl group serves as a bulky protecting group for the amine functionality of the serine amino acid, while the methyl ester protects the carboxylic acid group. This protection strategy is common in peptide synthesis and the preparation of other complex organic molecules.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | methyl 3-hydroxy-2-(tritylamino)propanoate | [1] |

| Synonyms | N-Trityl-DL-serine Methyl Ester, Trt-DL-Ser-OMe | [1][2] |

| CAS Number | 13515-76-9 | [1] |

| Molecular Formula | C23H23NO3 | [1] |

| Molecular Weight | 361.44 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [2] |

| Property | Value | Reference |

| Melting Point | 144.0 to 148.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

Experimental Protocols

Synthesis of this compound

This two-step procedure involves the esterification of DL-serine followed by the N-tritylation of the resulting serine methyl ester.

Step 1: Synthesis of DL-Serine Methyl Ester Hydrochloride

This esterification can be achieved using the thionyl chloride method.[3]

-

Materials: DL-serine, Methanol (anhydrous), Thionyl chloride (SOCl2).

-

Procedure:

-

Suspend DL-serine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude DL-serine methyl ester hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white solid.

-

Step 2: Synthesis of this compound

This step involves the protection of the amino group with a trityl group.

-

Materials: DL-Serine methyl ester hydrochloride, Triethylamine (or another suitable base), Triphenylmethyl chloride (Trityl chloride), Dichloromethane (anhydrous).

-

Procedure:

-

Suspend DL-serine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

-

Add triphenylmethyl chloride (1.05 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexane to afford this compound as a white crystalline solid.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of DL-Serine Derivatives

This technical guide provides a comprehensive overview of the stereochemistry of DL-serine and its derivatives. It covers the fundamental principles of serine chirality, methods for the separation and analysis of its enantiomers, and the distinct biological roles of D- and L-serine, with a particular focus on their relevance in neuroscience and drug development. This document is intended to serve as a detailed resource, offering both theoretical understanding and practical experimental protocols.

Introduction to the Stereochemistry of Serine

Amino acids, with the exception of glycine, are chiral molecules due to the presence of a stereogenic center at the α-carbon. This carbon is bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group).[1] This tetrahedral arrangement results in two non-superimposable mirror images known as enantiomers.[1]

These enantiomers are designated as D (dextrorotatory) and L (levorotatory) based on their relationship to the configuration of glyceraldehyde.[2] While L-amino acids are the primary building blocks of proteins in all living organisms, D-amino acids, including D-serine, play crucial roles in various physiological processes.[1][2][3]

DL-serine is a racemic mixture, containing equal amounts of D-serine and L-serine.[1] The distinct biological activities of these stereoisomers necessitate their separation and individual characterization, which is a critical step in both research and the development of therapeutics.[1]

Biological Significance of Serine Enantiomers

The stereochemistry of serine dictates its biological function. L-serine is integral to a wide array of cellular processes, while D-serine has emerged as a key signaling molecule, particularly in the central nervous system.

L-Serine: The Proteinogenic Enantiomer

L-serine is a non-essential amino acid synthesized in the body from intermediates of glycolysis.[4] Its functions are extensive and include:

-

Protein Synthesis: As a fundamental component of proteins, L-serine contributes to their structure and function.[4][5]

-

Metabolic Precursor: L-serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and sphingolipids.[4][5]

-

One-Carbon Metabolism: It is a major source of one-carbon units for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[6]

D-Serine: A Key Neuromodulator

Initially thought to be confined to bacteria, D-serine is now recognized as a critical signaling molecule in the mammalian brain.[3] Its primary role is as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6][7] D-serine binds to the glycine-binding site on the GluN1 subunit of the NMDA receptor, and its presence is essential for receptor activation by glutamate.[6][7] This modulation of NMDA receptor activity implicates D-serine in numerous neurological processes, including synaptic plasticity, learning, and memory.[1] Dysregulation of D-serine levels has been linked to various neurological and psychiatric disorders.[4][5]

Figure 1. D-Serine as a co-agonist in NMDA receptor activation.

Separation and Analysis of DL-Serine Derivatives

Resolving the racemic mixture of DL-serine is essential for studying the specific effects of each enantiomer. Several analytical techniques are employed for this purpose.

Classical Resolution via Diastereomeric Salt Formation

One of the earliest and most industrially relevant methods for separating enantiomers is classical resolution.[8] This technique involves reacting the racemic mixture (e.g., N-acyl-DL-serine) with a chiral resolving agent to form diastereomeric salts.[9] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10] After separation, the resolving agent is removed to yield the pure enantiomers.[9]

For example, DL-serine can be resolved using 2,3-dibenzoyl-D-tartaric acid as the resolving agent, which forms diastereomeric salts with distinct crystalline properties.[8] Another patented method involves using L(+)-threo-(1-p-nitrophenyl)-2-amino propan-1,3-diol to resolve N-3,5-dinitro benzoyl-DL-serine.[9]

Chiral Chromatography

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating serine enantiomers.[11] This can be achieved in two ways:

-

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][11] An example is the use of a Chirobiotic T column.[12]

-

Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 reversed-phase column.[11] Common derivatizing agents include ortho-phthalaldehyde (OPA) combined with N-acetyl-L-cysteine (NAC).[11][13]

-

-

Gas Chromatography (GC): GC is another established technique for the enantioseparation of amino acids, though it typically requires derivatization to make the analytes volatile.[14]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high-resolution separation of charged molecules. For chiral separations of amino acids like serine, chiral selectors are added to the background electrolyte. Cyclodextrins are commonly used selectors that form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[15]

Quantitative Data

The following tables summarize key quantitative data related to the analysis of serine enantiomers.

Table 1: HPLC Separation of DL-Serine

| Method | Column | Mobile Phase | Detection | D-Serine Retention Time (min) | L-Serine Retention Time (min) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|---|---|

| Direct | Chirobiotic T (250x4.6mm) | Acetonitrile/Water (80/20) | ELSD | Not specified (k'=6.45) | Not specified (k'=7.86) | 3.25 | [12] |

| Indirect (OPA/NAC Deriv.) | C18 | Phosphate buffer/Methanol with EDTA | ECD | ~12 | ~15 | >1.5 |[11] |

Note: Retention times can vary significantly based on specific instrument conditions.

Table 2: Concentrations of D- and L-Serine in Rat Brain Tissue

| Brain Region | D-Serine (pmol/mg tissue) | L-Serine (pmol/mg tissue) | D/L Ratio | Analytical Method | Reference |

|---|---|---|---|---|---|

| Medial Prefrontal Cortex | 252.2 ± 20.1 | 1003.4 ± 74.4 | 0.20 ± 0.00 | HPLC-ECD | [11] |

| Whole Brain | 220 ± 4 | 660 ± 11 | 0.25 | HPLC-FD |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stereochemical analysis of DL-serine derivatives.

Protocol 1: Classical Resolution of N-3,5-dinitro benzoyl-DL-serine

This protocol is based on a patented method for resolving DL-serine.[9]

1. Preparation of N-3,5-dinitro benzoyl-DL-serine: a. Dissolve DL-serine (6.3 g) in 1N sodium hydroxide solution (60 cc). b. Cool the solution and add 3,5-dinitro benzoylchloride (6.9 g). c. Add an additional 10 g of 3,5-dinitro benzoylchloride while keeping the mixture alkaline with 1N sodium hydroxide (75 cc). d. Acidify with hydrochloric acid (15 cc), cool, filter the precipitate, wash with ether, and dry.

2. Diastereomeric Salt Formation: a. Dissolve the prepared N-3,5-dinitro benzoyl-DL-serine in a suitable organic solvent like methanol. b. Add a half-molecular amount of the chiral resolving agent, L(+)-threo-(1-p-nitrophenyl)-2-amino propan-1,3-diol. c. Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt (the salt of N-3,5-dinitro benzoyl-D-serine). d. Separate the crystalline precipitate by filtration.

3. Liberation of the D-Enantiomer: a. Treat the collected crystals with an alkaline agent (e.g., NaOH solution) to split off and recover the resolving agent. b. Acidify the resulting alkaline metal salt solution to precipitate the optically active N-3,5-dinitro benzoyl-D-serine. c. Perform acid hydrolysis (e.g., refluxing in 5N HCl) on this compound to yield pure D-serine.

4. Isolation of the L-Enantiomer: a. The L-enantiomer can be recovered from the mother liquor from step 2d using a similar procedure of alkaline treatment, acidification, and hydrolysis.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Classical Resolution for Separation of DL-Serine - ChemistryViews [chemistryviews.org]

- 9. US2921959A - Process of resolving dl-serine - Google Patents [patents.google.com]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sedere.com [sedere.com]

- 13. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

N-(Triphenylmethyl)-DL-serine Methyl Ester: A Technical Overview of Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for N-(Triphenylmethyl)-DL-serine methyl ester, a key intermediate in peptide synthesis and various other organic syntheses. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound in a laboratory setting.

Qualitative Solubility Profile

Based on available chemical data, this compound, a white solid with a high melting point, exhibits the following general solubility characteristics:

-

Aqueous Solubility: It is reported to be almost insoluble in water at room temperature[1].

-

Organic Solvent Solubility: The compound is soluble in several organic solvents, including ethanol, dichloromethane, and methanol[1].

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Almost Insoluble[1] |

| Ethanol | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Methanol | Soluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a common and reliable technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of interest (e.g., ethanol, dichloromethane, methanol, water)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and dissolved solute is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

The Trityl Revolution: A Technical Guide to the Discovery and Enduring Legacy of Trityl-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and other complex biomolecules. Among the vast arsenal of protecting groups, the trityl (Trt) group, a triphenylmethyl moiety, holds a significant place due to its unique steric and electronic properties. This in-depth technical guide explores the discovery, history, and core applications of trityl-protected amino acids, providing detailed experimental protocols, quantitative data, and logical workflows to support researchers in the field.

Discovery and Historical Context: From Alcohols to Peptides

The journey of the trityl group began long before its application in peptide chemistry. While its use for the protection of alcohols was established earlier, its introduction into the world of amino acids marked a significant advancement in peptide synthesis. A pivotal moment came in 1956 when Leonidas Zervas and Dimitrios M. Theodoropoulos described a method for peptide synthesis utilizing N-trityl amino acids.[1] Their work demonstrated that the bulky trityl group could effectively shield the α-amino group of an amino acid, preventing self-polymerization and other side reactions during peptide coupling.

The true value of the trityl group, however, was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy.[2] In this context, the trityl group's stability to the basic conditions used for Fmoc deprotection, coupled with its lability under mild acidic conditions, provided a crucial orthogonal protecting group strategy.[3] This orthogonality is fundamental to modern SPPS, allowing for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact. The trityl group is now predominantly used for the side-chain protection of amino acids like Cysteine, Histidine, Asparagine, and Glutamine.[3][4]

Core Principles of Trityl Protection

The effectiveness of the trityl group stems from two key characteristics: its steric bulk and its acid lability.

-

Steric Hindrance: The three phenyl rings of the trityl group create a sterically demanding environment around the protected functional group, effectively preventing it from participating in unwanted reactions.[3] This bulkiness is particularly advantageous in preventing aggregation during the synthesis of long or hydrophobic peptide sequences.[5]

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions due to the exceptional stability of the resulting trityl cation, which is a resonance-stabilized carbocation.[6][7] This allows for its removal without damaging the peptide backbone or other acid-sensitive protecting groups.

The acid lability of the trityl group can be modulated by the introduction of electron-donating groups, such as methoxy groups, on the phenyl rings. This has led to the development of a range of trityl-based protecting groups with varying degrees of acid sensitivity, allowing for even finer control over deprotection strategies.[8]

Quantitative Data: A Comparative Overview

The selection of a protecting group strategy is often guided by quantitative data on reaction efficiency and stability. The following tables summarize key quantitative aspects of trityl-protected amino acids.

Table 1: Relative Acid Lability of Trityl and Substituted Trityl Groups

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid; 90-95% TFA[3][8] |

| Monomethoxytrityl | MMT | 10 | 1-3% TFA in DCM[8] |

| Dimethoxytrityl | DMT | 100 | 3% Dichloroacetic Acid in DCM[8] |

| 4-Methyltrityl | Mtt | More Labile than Trt | 1-2% TFA in DCM[3] |

Table 2: Comparison of Trityl (Trt) and tert-Butyl (tBu) Side-Chain Protection

| Feature | Trityl (Trt) | tert-Butyl (tBu) |

| Primary Use | Protection of Cys, His, Asn, Gln, Ser, Thr side chains[4][5] | Protection of Asp, Glu, Ser, Thr, Tyr, Cys side chains[5] |

| Relative Acid Lability | High; cleavable with very mild acid (e.g., 1% TFA)[5] | Moderate; requires strong acid (e.g., >90% TFA) for efficient removal[5] |

| Orthogonality in Fmoc-SPPS | Orthogonal to tBu; allows for selective on-resin deprotection[5] | Part of the standard Fmoc/tBu orthogonal pair[5] |

| Effect on Aggregation | Can help disrupt peptide aggregation due to steric bulk[5] | Can contribute to aggregation in hydrophobic sequences |

| Typical Crude Purity | Generally higher for difficult or aggregation-prone sequences[5] | Sequence-dependent, generally >70% for standard peptides[5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving trityl-protected amino acids.

Protocol 1: Introduction of the Trityl Group (N-Tritylation of an Amino Acid Ester)

This protocol is a modification of the procedure described by Zervas for the preparation of N-trityl amino acids.[2]

Materials:

-

Amino acid methyl ester hydrochloride

-

Triethylamine (Et3N)

-

Trityl chloride (Trt-Cl)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Suspend the amino acid methyl ester hydrochloride (1 equivalent) in DMF.

-

Cool the solution in an ice bath.

-

Add triethylamine (2 equivalents) to the solution.

-

Slowly add a solution of trityl chloride (1 equivalent) in DCM to the reaction mixture.

-

Stir the mixture vigorously for 2.5 hours at room temperature.

-

Upon completion (monitored by TLC), wash the reaction mixture with water to remove triethylamine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

The resulting N-trityl amino acid methyl ester can then be hydrolyzed to the corresponding carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Trityl-Protected Amino Acid

This protocol outlines the general steps for incorporating a trityl-protected amino acid into a peptide chain using manual Fmoc-SPPS.[3]

Materials:

-

Fmoc-protected amino acids (including Fmoc-AA(Trt)-OH)

-

Resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-amino acid (including the trityl-protected one) (3-5 equivalents) and coupling reagents in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat steps 2-4 for each amino acid in the sequence.

Protocol 3: Deprotection of the Trityl Group

Method A: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)

This is a general procedure for the final cleavage and deprotection in Fmoc-SPPS.[7][9]

Materials:

-

Peptide-bound resin

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-bound resin with DCM and dry it.

-

Add the cleavage cocktail to the resin. If the peptide contains trityl-protected Cys, His, Gln, or Asn, the inclusion of a scavenger like TIS is crucial to prevent re-attachment of the trityl cation to the deprotected side chains.[9]

-

Agitate the mixture at room temperature for 1-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolate the crude peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide.

Method B: Mild Acid-Catalyzed Deprotection with Formic Acid

This protocol is a milder alternative to TFA for the deprotection of trityl-protected alcohols.[7]

Materials:

-

Trityl-protected substrate

-

Formic Acid (97+%)

-

Dioxane (for co-evaporation)

Procedure:

-

Treat the trityl-protected substrate with cold formic acid (97+%) for approximately 3 minutes.

-

Evaporate the formic acid using an oil pump at room temperature.

-

To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[7]

-

The deprotected product can be further purified as needed.

Visualizing the Workflow: Diagrams and Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed.

Conclusion

The introduction of the trityl protecting group has had a profound and lasting impact on the field of peptide synthesis. Its unique combination of steric bulk and tunable acid lability has made it an indispensable tool for the protection of amino acid side chains in Fmoc-based SPPS. The ability to selectively deprotect trityl groups on-resin has further expanded its utility, enabling the synthesis of complex modified peptides. A thorough understanding of the principles, quantitative data, and experimental protocols associated with trityl-protected amino acids is essential for any researcher, scientist, or drug development professional working in this dynamic field. The continued development of novel trityl-based protecting groups and deprotection strategies ensures that this versatile chemical entity will remain at the forefront of synthetic chemistry for years to come.

References

- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 2. digital.csic.es [digital.csic.es]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of N-(Triphenylmethyl)-DL-serine Methyl Ester, a valuable intermediate in peptide synthesis and drug discovery. The procedure outlines the N-tritylation of DL-serine methyl ester hydrochloride using triphenylmethyl chloride and triethylamine. Detailed methodologies for the reaction, work-up, and purification are presented to ensure reproducibility. This protocol is intended for laboratory personnel with a foundational understanding of synthetic organic chemistry.

Introduction

This compound serves as a crucial building block in the synthesis of complex peptides and other pharmaceutical compounds. The triphenylmethyl (trityl) group provides a bulky, acid-labile protecting group for the amine functionality of the serine backbone, allowing for selective reactions at other sites of the molecule. The methyl ester protects the carboxylic acid moiety. This protocol details a standard and reliable method for the preparation of this compound from commercially available starting materials.

Chemical Reaction Scheme

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | |

| Synonyms | N-Trityl-DL-serine Methyl Ester, Trt-DL-Ser-OMe | [1] |

| CAS Number | 13515-76-9 | [1] |

| Molecular Formula | C23H23NO3 | [1] |

| Molecular Weight | 361.44 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 146 °C | [1] |

| Purity (Typical) | >98.0% (GC) | [2] |

| Solubility | Soluble in methanol, dichloromethane |

Experimental Protocol

Materials and Reagents

-

DL-Serine methyl ester hydrochloride (1.0 eq)

-

Triphenylmethyl chloride (Trityl chloride, 1.05 eq)

-

Triethylamine (Et3N, 2.2 eq)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Methanol (for recrystallization)

-

Ethyl acetate (for recrystallization)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Magnetic stir plate

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add DL-serine methyl ester hydrochloride (1.0 eq).

-

Suspend the starting material in anhydrous dichloromethane (approximately 10 mL per gram of starting material).

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Addition of Triethylamine:

-

Slowly add triethylamine (2.2 eq) to the cooled suspension via an addition funnel over 10-15 minutes. The triethylamine neutralizes the hydrochloride salt and acts as a base for the subsequent reaction.

-

Stir the mixture at 0 °C for an additional 20 minutes.

-

-

N-Tritylation Reaction:

-

In a separate flask, dissolve triphenylmethyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the triphenylmethyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).

-

Water.

-

Brine.

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add methanol until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, washing with a small amount of cold methanol.

-

Dry the purified this compound under vacuum.

-

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: N-Trityl-DL-serine Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Trityl-DL-serine Methyl Ester in peptide synthesis. The trityl (Trt) group, a bulky acid-labile protecting group, offers a mild alternative for Nα-amino protection in solid-phase peptide synthesis (SPPS), particularly when base-sensitive modifications or linkers are employed. The methyl ester serves as a protecting group for the C-terminal carboxylic acid, which can be saponified post-synthesis or used in solution-phase couplings.

Overview and Advantages

N-Trityl-DL-serine Methyl Ester is a key building block for the incorporation of serine residues in peptide chains. The use of the N-trityl protecting group offers several advantages:

-

Mild Deprotection: The trityl group is cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM), which preserves acid-sensitive functionalities within the peptide or on the solid support.[1]

-

Orthogonality: The acid-labile nature of the trityl group is orthogonal to the base-labile Fmoc protecting group, allowing for selective deprotection strategies in complex peptide synthesis.

-

Prevention of Side Reactions: The steric bulk of the trityl group can help to minimize certain side reactions during synthesis.

Data Presentation

Table 1: Yields for the Synthesis of N-Trityl-Amino Acid Methyl Esters

The following table summarizes typical yields for the preparation of various N-Trityl-amino acid methyl esters, demonstrating the efficiency of the tritylation reaction.

| Amino Acid Derivative | Yield (%) |

| N-Trt-Gly-OMe | 99%[2][] |

| N-Trt-Leu-OMe | 93%[2][] |

| N-Trt-Val-OMe | 95%[2][] |

| N-Trt-Ile-OMe | 90%[2][] |

| N-Trt-Asp(OtBu)-OMe | 94%[2][] |

| N-Trt-Tyr(tBu)-OMe | 95%[2][] |

Table 2: Conditions for N-Trityl Group Deprotection

Various mild acidic conditions can be employed for the removal of the N-trityl group.

| Reagent | Conditions | Reference |

| 1% TFA in DCM | 5-30 minutes, room temperature | [4] |

| Acetic acid/Trifluoroethanol/DCM | 1:2:7 ratio, 1 hour, room temperature | [4] |

| 0.5% TFA in DCM | 30 minutes | [5] |

Experimental Protocols

Protocol 1: Preparation of N-Trityl-DL-serine

This protocol first describes the synthesis of the methyl ester, followed by its hydrolysis to the free acid, which is required for coupling to a resin or the N-terminus of a peptide chain.

A. Synthesis of N-Trityl-DL-serine Methyl Ester

-

Suspend DL-serine methyl ester hydrochloride (1 equivalent) in a mixture of DMF and DCM.

-

Add triethylamine (2.2 equivalents) to the suspension and cool the mixture in an ice bath.

-

Slowly add a solution of trityl chloride (1 equivalent) in DCM.

-

Stir the reaction mixture vigorously for 2.5 hours at room temperature.[2]

-

Filter the precipitated salts and concentrate the filtrate to dryness.

-

Treat the residue with water and ethyl acetate.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate to dryness to yield N-Trityl-DL-serine Methyl Ester.

B. Hydrolysis of N-Trityl-DL-serine Methyl Ester to N-Trityl-DL-serine

-

Dissolve N-Trityl-DL-serine Methyl Ester (1 equivalent) in dioxane.

-

Cool the solution in an ice bath and add 1 N LiOH in a 1:1 mixture of methanol and water.

-

Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until completion.

-

Neutralize the solution with 2M KHSO4.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over Na2SO4, filter, and evaporate to dryness to yield N-Trityl-DL-serine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-Trityl-DL-serine

This protocol outlines the general steps for incorporating N-Trityl-DL-serine into a peptide chain on a solid support.

1. Resin Loading (Attachment of the First Amino Acid)

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM in a reaction vessel.[6]

-

In a separate flask, dissolve N-Trityl-DL-serine (3 equivalents relative to the resin loading) and DIPEA (7.5 equivalents) in dry DCM.[6]

-

Add the amino acid solution to the swollen resin and stir for 30-60 minutes at room temperature.[6]

-

Wash the resin with DMF.

-

To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and mix for 15 minutes.[6]

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

2. Elongation of the Peptide Chain (Coupling and Deprotection Cycles)

-

N-Trityl Deprotection:

-

Swell the resin-bound peptide in DCM.

-

Add a solution of 1% TFA in DCM and agitate for 5-30 minutes.[4] Monitor the deprotection using a colorimetric test (e.g., Kaiser test).

-

Wash the resin with DCM and then DMF to remove the cleaved trityl group and excess acid.

-

Neutralize the resin with a solution of 10% DIPEA in DMF.

-

Wash the resin with DMF.

-

-

Coupling of the Next Amino Acid:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and a base like DIPEA (3.5-4 equivalents) in DMF.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. Monitor the reaction completion with a colorimetric test.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection (for subsequent couplings):

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin with DMF.

-

Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.

3. Cleavage from Resin and Final Deprotection

-

Wash the final peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[8]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold ether.

-

Dry the crude peptide.

4. Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for N-Trityl-DL-serine Preparation

References

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

Application Notes and Protocols for N-Trityl Group Deprotection of Serine Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the N-trityl group from serine esters. The N-trityl protecting group is widely used in peptide synthesis and the chemistry of amino acids due to its steric bulk and acid lability. This allows for selective deprotection under mild acidic conditions, often in the presence of other acid-sensitive functionalities like Boc groups.[1] This guide covers the most common deprotection methods, potential side reactions, and detailed experimental procedures to ensure high yield and purity of the deprotected serine ester.

Deprotection Methods: An Overview

The selection of an appropriate deprotection method for the N-trityl group on a serine ester is critical and depends on the overall synthetic strategy and the presence of other protecting groups in the molecule. The primary methods employed are acidic cleavage and catalytic transfer hydrogenation.

Acidic Deprotection: This is the most common method for removing the trityl group. The choice of acid and reaction conditions determines the selectivity and efficiency of the deprotection.

-

Strong Acidolysis (TFA): Trifluoroacetic acid (TFA) is a strong acid that rapidly cleaves the trityl group. However, its use can lead to the cleavage of other acid-labile protecting groups and potential side reactions if not carefully controlled.[2]

-

Mild Acidolysis: For substrates containing other acid-sensitive groups, milder acidic conditions are preferred. Reagents such as dilute solutions of TFA, or solutions of HCl in hexafluoroisopropanol (HFIP) offer greater selectivity.[3][4] Perfluoro-tert-butanol has also been identified as a mild alternative for selective detritylation.[4]

Catalytic Transfer Hydrogenation: This method offers an alternative, non-acidic route to deprotection. It involves the use of a palladium catalyst and a hydrogen donor, such as formic acid or ammonium formate. This method is particularly useful when the molecule is sensitive to strong acids.[1]

Comparison of Deprotection Methods

The following table summarizes the key features of the different deprotection methods for N-trityl serine esters.

| Method | Reagents | Typical Reaction Time | Temperature | Key Advantages | Potential Drawbacks |

| Strong Acidolysis | TFA (e.g., 95% in DCM with scavengers) | 1 - 4 hours | Room Temperature | Fast and efficient | Non-selective, potential for side reactions |

| Mild Acidolysis | 1% TFA in DCM | 3 x 5 minutes | Room Temperature | Selective over Boc/tBu groups | May require longer reaction times for complete deprotection |

| 30% HFIP in DCM | 3 x 5 minutes | Room Temperature | Very mild and selective | HFIP is a specialty solvent | |

| 30% (CF₃)₃COH in DCM | 5 x 15 minutes | Room Temperature | Very mild and selective | Perfluoro-tert-butanol is a specialty solvent | |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid, Methanol | 1 - 3 hours | Room Temperature | Mild, non-acidic conditions | Catalyst can be pyrophoric, potential for side reactions with reducible groups |

Potential Side Reactions and Mitigation

Several side reactions can occur during the deprotection of N-trityl serine esters. Understanding and mitigating these is crucial for obtaining a high yield of the pure product.

-

Racemization: The chiral center of the serine ester can be susceptible to racemization, especially under harsh acidic or basic conditions. While Nα-trityl amino acid residues are generally resistant to racemization during coupling, the deprotection step requires careful control of conditions.[5][6][7] Using milder deprotection methods and carefully controlling the reaction time and temperature can minimize this risk.

-

Alkylation: The trityl cation generated during acidic deprotection is a reactive electrophile that can alkylate nucleophilic side chains, such as the indole ring of tryptophan or the thioether of methionine, if present in the molecule. The use of scavengers, such as triisopropylsilane (TIS) or water, is essential to trap the trityl cation and prevent these side reactions.[2]

-

N-O Acyl Shift: Peptides containing serine can undergo an acid-catalyzed acyl N-O shift. This side reaction can be reversed by treatment with a mild base.[6]

-

Incomplete Deprotection: In some cases, particularly with sterically hindered substrates or when using very mild conditions, the deprotection may be incomplete. Monitoring the reaction by TLC or LC-MS is crucial to ensure complete conversion. Incomplete deprotection of N-terminal trityl-asparagine has been reported to be particularly slow.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard method for the deprotection of an N-trityl serine ester using a TFA "cleavage cocktail".

Materials:

-

N-trityl-L-serine methyl ester

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the N-trityl-L-serine methyl ester in DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.

-

Prepare the cleavage cocktail by mixing TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the solution of the protected serine ester at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Precipitate the crude product by adding cold diethyl ether to the residue.

-

Collect the precipitated product by filtration or centrifugation.

-

Wash the product with cold diethyl ether to remove the triphenylmethane byproduct and residual scavengers.

-

Dry the product under vacuum.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. peptide.com [peptide.com]

- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]

Application Notes for the Chiral HPLC Analysis of N-(Triphenylmethyl)-DL-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Triphenylmethyl)-DL-serine Methyl Ester is a protected, racemic amino acid derivative commonly used in peptide synthesis and other areas of organic chemistry. The determination of its enantiomeric composition is crucial for quality control, stereoselective synthesis monitoring, and assessing the stereochemical purity of final products. High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis.

This document provides detailed protocols for two distinct and robust chiral HPLC methods for the separation and quantification of the D- and L-enantiomers of this compound. Due to the absence of a specific published method for this exact analyte, the following protocols are expertly developed based on established methodologies for structurally analogous N-trityl protected amino acid esters. The presence of the triphenylmethyl (trityl) group provides a strong chromophore, enabling direct UV detection without the need for derivatization.

The two methods presented utilize different types of widely successful Chiral Stationary Phases (CSPs):

-

Method 1: A polysaccharide-based CSP operating in normal-phase mode.

-

Method 2: A macrocyclic glycopeptide-based CSP operating in polar organic mode.

These application notes offer a comprehensive guide to method selection, implementation, and data interpretation.

Method 1: Normal-Phase Chiral HPLC on a Polysaccharide-Based CSP

Application Note

Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the enantioseparation of a wide range of racemic compounds, including N-protected amino acid derivatives. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. For N-trityl derivatives, the bulky aromatic trityl group plays a significant role in the chiral recognition process. This method provides excellent resolution and is a reliable choice for baseline separation of the enantiomers of this compound.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

-

Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

-

Analyte: this compound.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase. Prepare working standards by diluting the stock solution to a final concentration of approximately 0.1 mg/mL in the mobile phase.

-

Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Expected Quantitative Data (Illustrative)

The following table summarizes the expected performance of the method. Actual retention times and resolution may vary depending on the specific HPLC system and column batch.

| Parameter | Expected Value |

| Retention Time (t_R1) | ~ 12.5 min |

| Retention Time (t_R2) | ~ 15.0 min |

| Separation Factor (α) | ≥ 1.2 |

| Resolution (R_s) | ≥ 2.0 |

Method 2: Polar Organic Mode Chiral HPLC on a Macrocyclic Glycopeptide-Based CSP

Application Note

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a unique and powerful alternative for chiral separations. These CSPs are highly versatile and can operate in reversed-phase, polar organic, and normal-phase modes. In the polar organic mode, using a mobile phase like methanol or ethanol, the separation is governed by a complex set of interactions including hydrogen bonding, inclusion complexation into the macrocyclic basket, and ionic interactions. This method is particularly well-suited for N-protected amino acids and often provides a different elution order and selectivity compared to polysaccharide phases.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

Chiral Stationary Phase: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm).

-

Solvent: HPLC grade Methanol.

-

Analyte: this compound.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Teicoplanin-based CSP (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 100% Methanol |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 5 µL |

| Run Time | Approximately 25 minutes |

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol. Prepare working standards by diluting the stock solution to a final concentration of approximately 0.1 mg/mL in methanol.

-

Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

-

Follow the same procedure as described in Method 1 for peak identification, integration, and calculation of enantiomeric excess.

Expected Quantitative Data (Illustrative)

The following table summarizes the expected performance of the method. Actual retention times and resolution may vary.

| Parameter | Expected Value |

| Retention Time (t_R1) | ~ 16.0 min |

| Retention Time (t_R2) | ~ 19.5 min |

| Separation Factor (α) | ≥ 1.2 |

| Resolution (R_s) | ≥ 1.8 |

Visualized Workflows

The following diagrams illustrate the general experimental workflows for sample preparation and HPLC analysis.

Caption: General workflow for sample preparation and HPLC analysis.

Caption: Decision logic for selecting an appropriate HPLC method.

Application Notes and Protocols for the Purification of N-Trityl-DL-serine Methyl Ester by Column Chromatography

Introduction

N-Trityl-DL-serine Methyl Ester is a crucial building block in peptide synthesis and drug development. The trityl (triphenylmethyl) protecting group on the amine functionality allows for selective reactions at other sites of the molecule. Following its synthesis, purification is essential to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely employed and effective method for achieving high purity of this compound. This document provides a detailed protocol for the purification of N-Trityl-DL-serine Methyl Ester using silica gel column chromatography. The methodology is based on established principles for the purification of N-trityl protected amino acid esters.

Principle of Separation

The purification by silica gel column chromatography is based on the principle of normal-phase chromatography. The stationary phase, silica gel, is polar, while the mobile phase is a less polar organic solvent mixture. N-Trityl-DL-serine Methyl Ester, with its large, hydrophobic trityl group and more polar serine methyl ester backbone, will have a moderate polarity. By carefully selecting the mobile phase composition, a differential partitioning of the target compound and impurities between the stationary and mobile phases can be achieved, leading to their effective separation. Less polar impurities will elute first, followed by the desired product, while more polar impurities will be retained longer on the column. Due to the presence of a secondary amine, tailing on the silica gel can be an issue; this is mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.

Materials and Equipment

| Reagents and Consumables | Equipment |

| Crude N-Trityl-DL-serine Methyl Ester | Glass Chromatography Column |

| Silica Gel (230-400 mesh) | Fraction Collector (optional) |

| Dichloromethane (DCM), HPLC grade | Rotary Evaporator |

| Methanol (MeOH), HPLC grade | Thin-Layer Chromatography (TLC) Plates |

| Triethylamine (Et3N), HPLC grade | TLC Developing Chamber |

| Hexane, HPLC grade | UV Lamp (254 nm) |

| Ethyl Acetate, HPLC grade | Glass Test Tubes or Vials for fractions |

| TLC Stains (e.g., potassium permanganate) | Beakers, Erlenmeyer Flasks, and Funnels |

Experimental Protocol

Thin-Layer Chromatography (TLC) Analysis of Crude Product

Before performing column chromatography, it is essential to analyze the crude product by TLC to determine the optimal mobile phase for separation.

-

Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. A good starting point for N-trityl protected amino esters is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

-

Spot the TLC Plate: Dissolve a small amount of the crude N-Trityl-DL-serine Methyl Ester in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.

-

Visualize the Spots: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (the trityl group is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

-

Determine the Optimal Solvent System: The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having a retention factor (Rf) of approximately 0.2-0.4.

Table 1: Representative TLC Data for Solvent System Optimization

| Solvent System (v/v/v) | Rf of Product | Rf of Impurity 1 (less polar) | Rf of Impurity 2 (more polar) | Observations |

| Hexane:Ethyl Acetate (70:30) | ~0.35 | ~0.60 | ~0.10 | Good separation, suitable for column. |

| Dichloromethane:Methanol (98:2) | ~0.40 | ~0.75 | ~0.15 | Good separation, slightly faster elution. |

| Dichloromethane:Methanol:Triethylamine (97:2:1) | ~0.40 | ~0.75 | ~0.15 | Sharper spots, reduced tailing.[1] |

Column Chromatography Protocol

Based on the TLC analysis, a gradient elution from a less polar to a more polar mobile phase is recommended for optimal purification.

-

Column Packing (Slurry Method):

-

Secure a glass chromatography column vertically.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Dichloromethane with 1% Triethylamine).[1]

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude N-Trityl-DL-serine Methyl Ester in a minimal amount of the initial mobile phase.

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

-

Drain the solvent until the sample has fully entered the silica gel.

-

Gently add a small layer of the initial mobile phase to wash the sides of the column and allow it to enter the silica bed.

-

-

Elution:

-

Carefully fill the column with the initial mobile phase.

-

Begin collecting fractions.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A suggested gradient is from 0% to 5% methanol in dichloromethane (containing 1% triethylamine).[1]

-

-

Fraction Analysis:

-

Monitor the elution of compounds by spotting collected fractions onto TLC plates and developing them in the optimized TLC solvent system.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-Trityl-DL-serine Methyl Ester.

-

Table 2: Summary of Column Chromatography Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-5% Methanol in Dichloromethane with 1% Triethylamine.[1] |

| Column Dimensions | Dependent on the amount of crude product (e.g., 2-5 cm diameter for 1-10 g of crude) |

| Elution Mode | Gradient |

| Detection | TLC with UV visualization (254 nm) and/or chemical staining |

| Expected Purity | >98% (as determined by HPLC or NMR) |

| Expected Yield | 80-95% (dependent on the purity of the crude product) |

Workflow and Diagrams

The overall workflow for the purification of N-Trityl-DL-serine Methyl Ester is depicted below.

Caption: Workflow for the purification of N-Trityl-DL-serine Methyl Ester.

Conclusion

The described column chromatography protocol provides a reliable method for the purification of N-Trityl-DL-serine Methyl Ester, yielding a product of high purity suitable for subsequent applications in peptide synthesis and other areas of chemical research. The key to successful purification lies in the careful optimization of the mobile phase using TLC and the use of a basic modifier to ensure sharp elution bands. The provided parameters and workflow serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for the Chiral Separation of DL-Serine Methyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Separation of DL-Serine Methyl Ester

The separation of racemic mixtures of DL-serine methyl ester and its derivatives into their individual enantiomers is a critical process in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis.[1][2] The biological activity of chiral molecules often resides in only one of the enantiomers, making the production of enantiomerically pure compounds essential.[3] This document provides detailed application notes and protocols for the chiral resolution of DL-serine methyl ester derivatives using various techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[2][4] The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[1][5]

Direct Chiral Separation using Chiral Stationary Phases (CSPs)

Direct separation on a CSP is often the preferred method as it is straightforward and avoids potential complications from derivatization reactions.[6] Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly employed for the resolution of amino acid esters.[1][4][7]

Table 1: HPLC Conditions for Direct Chiral Separation of Amino Acid Ester Derivatives

| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase | Analytes | Key Findings | Reference |

| Polysaccharide Phenylcarbamates | Chiralpak IA, Chiralpak AD-H | Isopropanol/Hexane | α-amino acid ethyl esters (as NBD derivatives) | Chiralpak IA and Chiralpak AD-H columns showed superior performance for the resolution of α-amino acid esters. | [2] |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC™ T | Methanol/Water with TFA and TEA | Underivatized amino acid esters | Suitable for the direct separation of underivatized amino acid esters. | [7] |

| Norvancomycin-bonded | NVC-CSP | Reversed-phase mode | Dansyl-amino acids | Enantioseparation was controlled enthalpically for most compounds. | [8] |

| Amylose derivative | CHIRALPAK® AD™ | Heptane/Ethanol/Trifluoroacetic acid | N-tert-butyloxycarbonyl amino acids | Versatile for various derivatized amino acids. | [7] |

Protocol 1: Direct Chiral HPLC Separation

This protocol provides a general procedure for the direct chiral separation of DL-serine methyl ester derivatives. Optimization of the mobile phase composition and temperature may be required for specific derivatives.

Instrumentation:

Materials:

-

DL-Serine methyl ester derivative sample

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, water)[2][4][7]

-

Additives (optional, e.g., trifluoroacetic acid (TFA), triethylamine (TEA))[7]

Procedure:

-

Sample Preparation: Dissolve the DL-serine methyl ester derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of solvents. For example, a common mobile phase for polysaccharide-based CSPs is a mixture of hexane and a polar modifier like isopropanol or ethanol.[2][4] For macrocyclic glycopeptide CSPs, a mixture of methanol and water can be used.[7] Degas the mobile phase before use.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a typical flow rate of 0.5 - 1.0 mL/min until a stable baseline is achieved.[1][7]

-

Injection: Inject 10 µL of the sample solution onto the column.[7]

-

Detection: Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm) or a fluorescence detector if the derivative is fluorescent.[2][7]

-

Data Analysis: Determine the retention times, resolution, and enantiomeric excess from the resulting chromatogram.

Indirect Chiral Separation via Diastereomer Formation

This method involves reacting the DL-serine methyl ester with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard reversed-phase column (e.g., C18).[1][5]

Common Chiral Derivatizing Agents:

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Sanger's reagent (1-fluoro-2,4-dinitrobenzene)

-

o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine)[1][5]

Table 2: HPLC Conditions for Indirect Chiral Separation

| Derivatizing Agent | Column Type | Mobile Phase | Detection | Reference |

| Marfey's reagent, Sanger's reagent, OPA/chiral thiol | Reversed-phase C18 | Gradient of aqueous buffer (e.g., phosphate buffer or formic acid) and organic solvent (e.g., acetonitrile or methanol) | UV or Fluorescence | [1] |

| OPA and N-acetyl-L-cysteine (NAC) | Reversed-phase HPLC | Phosphate buffer and methanol | Electrochemical Detector (ECD) | [5] |

Protocol 2: Indirect Chiral HPLC Separation after Derivatization with OPA/N-acetyl-L-cysteine

This protocol is based on the derivatization of amino acids with o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.[5]

Instrumentation:

-

HPLC system with a fluorescence or electrochemical detector

-

Standard reversed-phase C18 column

Materials:

-

DL-Serine methyl ester sample

-

o-Phthalaldehyde (OPA)

-

N-acetyl-L-cysteine (NAC)

-

Borate buffer (pH 8.8)

-

Methanol, Acetonitrile

-

Formic acid

Procedure:

-

Derivatization:

-

Prepare a derivatizing solution containing OPA and NAC in a borate buffer.

-

Mix the DL-serine methyl ester sample with the derivatizing solution.

-

Allow the reaction to proceed for a specified time at room temperature.[5]

-

-

Sample Preparation: Acidify the reaction mixture with formic acid to stop the reaction.[9]

-

HPLC Analysis:

Gas Chromatography (GC) Method

For GC analysis, the DL-serine methyl ester must be derivatized to increase its volatility.[1] A common derivatization method is the conversion to its N-trifluoroacetyl (TFA) derivative.[1]

Table 3: GC Conditions for Chiral Separation of Amino Acid Derivatives

| Derivatization | Chiral Stationary Phase | Temperature Program | Detection | Key Findings | Reference |

| N-trifluoroacetyl (TFA) | Polysiloxanes with chiral groups | Temperature program between 90 and 175 °C | Not specified | Allows for rapid separation of most protein amino acid enantiomers. | [10] |

| Heptafluorobutyl chloroformate (HFBCF) and methylamine | Chirasil-L-Val capillary column | Not specified | Mass Spectrometry (MS) | Suitable for chiral profiling of secondary amino acids in biological matrices. | [11][12] |

Protocol 3: Chiral GC Separation after N-Trifluoroacetyl Derivatization

This protocol describes a general procedure for the chiral GC separation of DL-serine methyl ester after derivatization.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral capillary column (e.g., Chirasil-L-Val)[11]

Materials:

-

DL-Serine methyl ester sample

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Derivatization:

-

Thoroughly dry the sample containing DL-serine methyl ester.[1]

-

Add a solution of trifluoroacetic anhydride (TFAA) in dichloromethane.[1]

-

Heat the mixture (e.g., at 100 °C for 1 hour) to complete the derivatization.[1]

-

Evaporate the excess reagent and solvent under a stream of nitrogen.[1]

-

Redissolve the derivative in hexane for injection.[1]

-

-

GC Analysis:

-

Inject the derivatized sample into the GC.

-

Use a suitable temperature program to separate the enantiomers on the chiral column. For example, a program from 90 to 175 °C can be used for amino acid derivatives.[10]

-

Detect the separated enantiomers using an FID or MS.

-

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the general workflow for chiral separation and the logic of direct versus indirect chromatographic methods.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. benchchem.com [benchchem.com]

- 5. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. benchchem.com [benchchem.com]

- 8. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Trt-DL-Ser-OMe in the Synthesis of Unnatural Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction